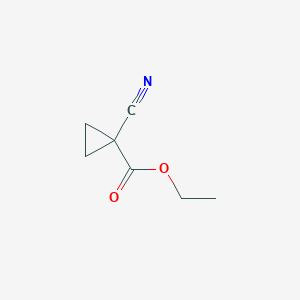

Ethyl 1-cyanocyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZLCIITHLSEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327564 | |

| Record name | Ethyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-81-2 | |

| Record name | Ethyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1558-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 1-cyanocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 1-cyanocyclopropanecarboxylate, a key building block in organic synthesis and drug discovery. Understanding these fundamental characteristics is paramount for its effective handling, application in synthetic protocols, and for the development of robust analytical methods.

Chemical Identity and Molecular Structure

This compound is a disubstituted cyclopropane derivative containing both a nitrile and an ethyl ester functional group attached to the same carbon atom of the cyclopropane ring.

-

CAS Number: 1558-81-2

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol [3]

-

Synonyms: 1-Cyano-1-cyclopropanecarboxylic acid ethyl ester, Ethyl 1-cyanocyclopropane-1-carboxylate[1][2]

The unique strained three-membered ring structure and the presence of two electron-withdrawing groups impart specific reactivity and physical characteristics to the molecule.

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical state and thermodynamic properties of a compound are critical for its storage, handling, and use in chemical reactions. This compound is a colorless liquid at ambient temperature.[1]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | |

| Boiling Point | 217 °C (at 760 mmHg) | [1][3][4][5] |

| 222.8 °C (at 760 mmHg) | ||

| Density | 1.077 g/mL (at 25 °C) | [3][4][5] |

| 1.12 g/cm³ | [6] | |

| Refractive Index (n20/D) | 1.445 | [6][3][4][5] |

| Flash Point | 94.9 °C | [6] |

| Vapor Pressure | 0.0996 mmHg (at 25 °C) | [6] |

Expert Insights: The relatively high boiling point is indicative of strong intermolecular dipole-dipole interactions arising from the polar nitrile and ester functional groups. The density, being greater than water, is an important consideration for aqueous workups in synthesis, where it will form the lower organic layer. The refractive index is a useful parameter for rapid purity assessment.

Solubility Profile

While quantitative solubility data is not extensively published, the chemical structure provides strong indications of its solubility characteristics.

-

Water: Expected to have low solubility in water due to the nonpolar cyclopropane ring and the ethyl group, despite the presence of polar functional groups.

-

Organic Solvents: It is readily soluble in a wide range of common organic solvents, including but not limited to:

-

Ethyl acetate

-

Dichloromethane

-

Chloroform

-

Acetone

-

Tetrahydrofuran (THF)

-

Dimethyl sulfoxide (DMSO)[4]

-

Causality in Experimental Choices: The choice of solvent for reactions involving this compound should be guided by the specific reaction conditions and the nature of other reactants. Its good solubility in polar aprotic solvents like DMSO makes it suitable for nucleophilic substitution reactions, as evidenced by its synthesis from ethyl cyanoacetate and 1,2-dibromoethane in DMSO.[4]

Experimental Protocols for Property Determination

The following outlines standard methodologies for the experimental determination of the key physical properties of this compound.

Boiling Point Determination

Methodology:

-

Place a small volume (2-3 mL) of this compound into a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Insert a thermometer into the neck of the flask, ensuring the top of the bulb is level with the side arm of the distillation apparatus.

-

Heat the flask gently using a heating mantle.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Density Measurement

Methodology:

-

Use a calibrated pycnometer (specific gravity bottle).

-

Record the weight of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water at a known temperature (e.g., 25 °C) and record the weight.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and record the weight.

-

Calculate the density using the formula: Density = (mass of substance) / (mass of water) * density of water at the measurement temperature.

Refractive Index Measurement

Methodology:

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions.

-

Hazards: May cause skin, eye, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified as a combustible liquid.[4]

Trustworthiness in Practice: Adherence to these handling and storage guidelines is crucial for maintaining the integrity of the compound and ensuring laboratory safety. Always consult the most recent Safety Data Sheet (SDS) before use.[7][8][9]

Conclusion

The physical properties of this compound are well-defined and critical for its application in synthetic chemistry. Its liquid state at room temperature, high boiling point, and solubility in common organic solvents make it a versatile reagent. A thorough understanding of these properties, coupled with safe handling practices, will enable researchers and drug development professionals to effectively utilize this valuable chemical intermediate.

References

-

This compound - LookChem. [Link]

-

Ethyl 1-cyano-1-cyclopropanecarboxylate - Protheragen. [Link]

-

Safety Data Sheet. [Link]

-

ETHYL 1-CYANO-CYCLOPROPANECARBOXYLATE , 96% - Research Scientific. [Link]

Sources

- 1. Ethyl 1-cyano-1-cyclopropanecarboxylate - Protheragen [protheragen.ai]

- 2. This compound CAS#: 1558-81-2 [amp.chemicalbook.com]

- 3. Ethyl 1-cyano-1-cyclopropanecarboxylate 96 1558-81-2 [sigmaaldrich.com]

- 4. Ethyl 1-cyano-1-cyclopropanecarboxylate 96 1558-81-2 [sigmaaldrich.com]

- 5. This compound | 1558-81-2 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Ethyl 1-Cyanocyclopropanecarboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 1-cyanocyclopropanecarboxylate is a bifunctional organic compound featuring a highly strained cyclopropane ring substituted with two powerful electron-withdrawing groups: a nitrile and an ethyl ester. This unique combination of steric strain and electronic activation makes it a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its utility stems directly from the nuanced interplay between its geometry and electronic properties. This guide provides a detailed examination of the molecule's structure, the nature of its chemical bonds, its spectroscopic signature, and the practical implications these features have on its synthesis and reactivity.

Molecular Overview

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 1558-81-2 | |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.077 g/mL at 25 °C | [4] |

| Boiling Point | 217 °C | [5] |

| Refractive Index (n20/D) | 1.445 | [4] |

| SMILES String | CCOC(=O)C1(CC1)C#N | [4] |

| InChI Key | FDZLCIITHLSEQK-UHFFFAOYSA-N | [1] |

Section 1: The Cyclopropane Ring - A Nucleus of Strain and Unique Bonding

The chemical behavior of this compound is dominated by the inherent properties of its three-membered ring. Unlike larger, more flexible cycloalkanes, the cyclopropane framework is rigidly planar, a geometric constraint that is the source of its significant reactivity.[6]

Geometric Imperatives and Inherent Strain

The three carbon atoms of the cyclopropane ring define a plane, forming an equilateral triangle.[7] This geometry forces the internal C-C-C bond angles to be 60°.[8] This is a severe deviation from the ideal 109.5° bond angle for sp³-hybridized carbon, leading to a state of high potential energy.[9][10] This instability, known as ring strain , is a combination of two primary factors:

-

Angle Strain (Baeyer Strain): This is the principal contributor to the overall ring strain. The compression of the bond angles from 109.5° to 60° forces the carbon-carbon sigma bonds into a conformation of poor orbital overlap.[9][11]

-

Torsional Strain (Pitzer Strain): Due to the ring's planarity, the hydrogen atoms on adjacent carbon atoms are held in a fully eclipsed conformation, creating repulsive steric interactions and contributing further to the molecule's instability.[6][12]

The total ring strain in an unsubstituted cyclopropane molecule is approximately 28 kcal/mol, which significantly weakens the C-C bonds compared to their acyclic counterparts.[9] This inherent energy makes the ring susceptible to reactions that can relieve this strain.

The Nature of Bonding: Bent "Banana" Bonds

To accommodate the geometric constraints of the three-membered ring, the carbon-carbon bonds cannot be formed by the direct, head-on overlap of sp³ hybrid orbitals. Instead, the bonding orbitals are forced to overlap at an angle, resulting in curved or "bent bonds" , often referred to as "banana bonds".[13][14] This inefficient overlap reduces the bond strength and imparts a degree of π-character to the sigma bonds, making the cyclopropane ring behave somewhat like a double bond in certain reactions.

Caption: Angle strain and bent bonding in the cyclopropane core.

Section 2: The Influence of Geminal Substituents

The placement of both a nitrile (-C≡N) and an ethyl carboxylate (-COOC₂H₅) group on the same carbon atom (a geminal arrangement) profoundly influences the electronic character of the molecule.

Potent Electron-Withdrawing Effects

Both the nitrile and ester functionalities are powerful electron-withdrawing groups due to the high electronegativity of their nitrogen and oxygen atoms. They exert their influence through two primary mechanisms:

-

Inductive Effect (-I): The electronegative atoms pull electron density away from the cyclopropane ring through the sigma bond framework.

-

Resonance Effect (-M): The π-systems of the C≡N and C=O groups can delocalize electron density away from the ring, although this effect is less direct from the quaternary carbon.

This strong electron withdrawal polarizes the molecule, rendering the quaternary carbon (C1) highly electrophilic and further activating the strained ring towards nucleophilic attack. The nitrile carbon itself is also an electrophilic site.[15][16]

Caption: Electronic influence of substituents on the cyclopropane ring.

Section 3: Spectroscopic Characterization - Unveiling the Structure

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

| Spectroscopic Data | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR (CDCl₃) | δ 4.21 (q, 2H), 1.63 (m, 2H), 1.56 (m, 2H), 1.28 (t, 3H) | The quartet at 4.21 ppm and triplet at 1.28 ppm are characteristic of an ethyl group.[5] The two multiplets between 1.5-1.7 ppm correspond to the four diastereotopic protons of the cyclopropane ring.[5] |

| ¹³C NMR (CDCl₃) | ~168 ppm (C=O), ~118 ppm (C≡N), ~62 ppm (-OCH₂-), ~20 ppm (ring CH₂), ~15 ppm (-CH₃), ~10 ppm (quaternary C1) | The ester carbonyl and nitrile carbons are significantly downfield. The quaternary C1 carbon is highly shielded due to the ring structure. The two CH₂ groups of the ring are chemically equivalent. |

| IR Spectroscopy | ~2240 cm⁻¹ (C≡N stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch) | These sharp, characteristic peaks provide definitive evidence for the presence of the nitrile and ester functional groups.[17] |

| Mass Spectrometry | m/z = 139 (M⁺) | The molecular ion peak corresponds to the molecular weight of the compound. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group. |

Section 4: Synthesis and Reactivity

The structure and bonding of this compound dictate its synthesis and subsequent chemical transformations.

A Validated Synthetic Protocol

The most common and efficient synthesis involves the reaction of ethyl cyanoacetate with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.[18] The base deprotonates the acidic α-carbon of ethyl cyanoacetate, which then acts as a nucleophile in a double Sₙ2 reaction to form the cyclopropane ring.

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol: Causality: This protocol utilizes potassium carbonate as a strong base to deprotonate ethyl cyanoacetate, creating a carbanion. 1,2-dibromoethane serves as the dielectrophile. DMSO is an ideal polar aprotic solvent that accelerates Sₙ2 reactions.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (2.5 equivalents) and dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add ethyl cyanoacetate (1.0 equivalent) to the suspension. Slowly add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring mixture.

-

Reaction: Heat the mixture to approximately 40-50 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the pure product.

Reactivity Profile

The molecule's reactivity is a direct consequence of its structure:

-

Ring-Opening Reactions: The high ring strain makes the C-C bonds susceptible to cleavage by strong nucleophiles, radicals, or under hydrogenolysis conditions. This provides a pathway to linear structures that are otherwise difficult to access.

-

Nucleophilic Attack: The electrophilic carbon of the nitrile group can be attacked by nucleophiles like Grignard reagents or organolithiums.[15]

-

Hydrolysis: The nitrile and ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid or other derivatives.[15]

-

Polymerization: The activated nature of the molecule allows it to be used as a monomer in certain types of anionic ring-opening polymerizations.[18]

Conclusion

This compound is a molecule where structure dictates function. The severe angle and torsional strain of the cyclopropane ring create a high-energy system poised for reactivity. This inherent instability is further amplified by the powerful electron-withdrawing nature of the geminal nitrile and ester groups, which activate the ring and provide additional sites for chemical modification. A thorough understanding of its unique bonding, electronic properties, and resulting spectroscopic signature is paramount for researchers and drug development professionals seeking to leverage this potent synthetic intermediate for the construction of complex and biologically active molecules.

References

-

University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN. Retrieved from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 1558-81-2[this compound]. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 1-cyano-2-cyclopropene-1-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

-

Chemistry For Everyone. (2025, September 27). What Causes Strained Rings Like Cyclopropane To Form? Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain. Retrieved from [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

-

Protheragen. (n.d.). Ethyl 1-cyano-1-cyclopropanecarboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Reddit. (2019, September 26). O.Chem I: Nitrile and its reactivity as an electrophile. Retrieved from [Link]

-

AK Lectures. (2016, October 21). Structure and Reactivity of Nitriles. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

YouTube. (2021, May 22). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. Retrieved from [Link]

-

Research Scientific. (n.d.). ETHYL 1-CYANO-CYCLOPROPANECARBOXYLATE , 96%. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl cyclopent-1-enecarboxylate. PubChem Compound Database. Retrieved from [Link]

-

AWS. (n.d.). Iron-Catalyzed Cyclopropanation with Glycine Ethyl Ester Hydrochloride in Water. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Wiley. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

-

ResearchGate. (2024, June). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

Sources

- 1. 1558-81-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. This compound | C7H9NO2 | CID 380810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 1-cyano-1-cyclopropanecarboxylate - Protheragen [protheragen.ai]

- 4. 1-氰基-环丙基羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1558-81-2 [chemicalbook.com]

- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. Ring strain - Wikipedia [en.wikipedia.org]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. Ethyl 1-cyano-1-cyclopropanecarboxylate 96 1558-81-2 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1-Cyanocyclopropanecarboxylate

Introduction

Ethyl 1-cyanocyclopropanecarboxylate is a bifunctional molecule incorporating a cyclopropane ring, a nitrile group, and an ethyl ester. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the creation of complex cyclic systems and as a monomer for specialized polymers. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for these purposes.

This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By delving into the causality behind the spectral features, this document serves as a practical reference for the characterization of this and structurally related compounds.

Molecular Identity and Physical Properties

A foundational step in any chemical analysis is the confirmation of the molecule's basic properties.

Caption: Structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Boiling Point | 217 °C (lit.) |

| Density | 1.077 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.445 (lit.) |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy

Experimental Rationale: The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. A standard experiment involves dissolving the analyte in a deuterated solvent, such as chloroform-d (CDCl₃), which is NMR-silent, and adding a reference standard like tetramethylsilane (TMS) set to 0.00 ppm.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and determine the multiplicities and coupling constants.

Data and Interpretation:

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 4.21 | Quartet (q) | 7.2 | 2H | -O-CH₂ -CH₃ |

| 1.65-1.61 | Multiplet (m) | - | 2H | Cyclopropyl-H |

| 1.58-1.55 | Multiplet (m) | - | 2H | Cyclopropyl-H |

| 1.28 | Triplet (t) | 7.2 | 3H | -O-CH₂-CH₃ |

-

Ethyl Group (-OCH₂CH₃): The methylene protons (-CH₂ -) at 4.21 ppm are deshielded by the adjacent electronegative oxygen atom. They appear as a quartet due to coupling with the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (-CH₃ ) at 1.28 ppm are shielded and appear as a triplet, coupling to the two methylene protons (n+1 = 2+1 = 3). The identical coupling constant (J = 7.2 Hz) confirms their connectivity.

-

Cyclopropyl Group (-CH₂CH₂-): The four protons on the cyclopropane ring appear as two distinct multiplets between 1.55 and 1.65 ppm. Protons on a substituted cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence, combined with both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling, results in complex splitting patterns that are not easily resolved into simple first-order multiplets.

Caption: ¹H NMR coupling relationships.

Carbon-13 (¹³C) NMR Spectroscopy

Experimental Rationale: Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal is highly indicative of the carbon's hybridization and electronic environment (e.g., alkane, nitrile, ester).

Predicted Data and Interpretation: While a published spectrum was not available, the chemical shifts can be reliably predicted based on established correlation tables.[1][2]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C =O | Ester carbonyl carbons are strongly deshielded.[1] |

| ~118 | C ≡N | Nitrile carbons appear in a characteristic downfield region.[2] |

| ~63 | -O-C H₂- | The carbon is deshielded by the directly attached oxygen. |

| ~25 | Quaternary C | The quaternary carbon of the cyclopropane ring. |

| ~18 | Cyclopropyl C H₂ | Cyclopropane carbons are unusually shielded due to ring strain and appear upfield.[3] |

| ~14 | -CH₂-C H₃ | Typical chemical shift for a terminal methyl group in an ethyl chain. |

Part 2: Infrared (IR) Spectroscopy

Principle and Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[4]

Step-by-Step Protocol (ATR):

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.

Data and Interpretation:

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2980 | C-H Stretch | Alkyl (sp³) | Confirms the presence of the ethyl and cyclopropyl C-H bonds. |

| ~2250 | C≡N Stretch | Nitrile | A strong, sharp absorption in this region is definitive for a nitrile group.[5] |

| ~1735 | C=O Stretch | Ester | A very strong, sharp peak characteristic of a saturated ester carbonyl.[6][7] |

| ~1250 & ~1100 | C-O Stretch | Ester | Two strong bands confirming the C-O single bonds of the ester linkage.[7][8] |

The IR spectrum provides clear, self-validating evidence for the two key functional groups. The sharp peak at ~2250 cm⁻¹ is a classic signature of a nitrile, while the intense absorption at ~1735 cm⁻¹ is unmistakable for an ester carbonyl.[5][6] The absence of a broad absorption around 3300 cm⁻¹ confirms the lack of O-H or N-H groups.

Part 3: Mass Spectrometry (MS)

Principle and Application: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, and the fragmentation pattern provides structural clues, acting as a molecular fingerprint.[9]

Predicted Data and Interpretation:

The molecular ion (M⁺) for a compound with the formula C₇H₉NO₂ is expected at an m/z of 139.

Table 5: Predicted Key Mass Fragments

| m/z | Ion Structure | Fragment Lost | Rationale |

| 139 | [C₇H₉NO₂]⁺ | - | Molecular Ion (M⁺) |

| 111 | [M - C₂H₄]⁺ | Ethylene | McLafferty rearrangement, a characteristic fragmentation of ethyl esters.[10] |

| 94 | [M - OC₂H₅]⁺ | Ethoxy radical | Alpha-cleavage of the ester group, a common pathway.[11] |

| 68 | [C₄H₄N]⁺ | -COOC₂H₅ | Cleavage of the entire ester group. |

Fragmentation Analysis: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments.

-

Loss of Ethoxy Radical (m/z 94): A primary fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅, 45 Da), yielding a stable acylium ion.

-

McLafferty Rearrangement (m/z 111): Although a classical McLafferty rearrangement requires a γ-hydrogen on the alkyl chain, a modified rearrangement involving the cyclopropyl ring protons can lead to the loss of a neutral ethylene molecule (28 Da).

-

Loss of the Ester Group (m/z 68): Cleavage of the bond between the cyclopropane ring and the carbonyl carbon results in the loss of the •COOC₂H₅ radical (73 Da), leaving a cyanocyclopropyl cation.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides an unambiguous and mutually reinforcing confirmation of the structure of this compound. The ¹H NMR defines the proton connectivity and relative stereochemistry, the IR spectrum confirms the critical nitrile and ester functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. This multi-technique approach represents a robust and self-validating system for chemical characterization, essential for ensuring quality and integrity in research and development settings.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Fu, Y., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. Retrieved from [Link]

-

Clark, J. (2015). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Clark, J. (2014). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. community.wvu.edu [community.wvu.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Synthesis of Ethyl 1-cyanocyclopropanecarboxylate from ethyl cyanoacetate

An In-depth Technical Guide to the Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate from Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly valuable, multifunctional building block in modern medicinal chemistry and drug development. Its strained three-membered ring, combined with the orthogonal reactivity of the nitrile and ester groups, offers a unique scaffold for introducing conformational rigidity and novel exit vectors in drug candidates. This guide provides a comprehensive overview of the synthesis of this compound from ethyl cyanoacetate and 1,2-dihaloethanes. We delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical parameters for process optimization, and outline essential safety and analytical characterization procedures. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring is a privileged structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the conformational properties of drug candidates.[1] this compound, in particular, serves as a versatile precursor for a wide range of more complex molecules, including 1-aminocyclopropanecarboxylic acid derivatives and other substituted cyclopropanes. The synthesis described herein represents a robust and scalable method for accessing this key intermediate.

Reaction Mechanism: A Tandem Alkylation-Cyclization Cascade

The formation of the cyclopropane ring from ethyl cyanoacetate and 1,2-dibromoethane is a classic example of a tandem reaction involving a double alkylation sequence. The reaction proceeds via a base-mediated mechanism, often facilitated by phase-transfer catalysis for enhanced efficiency.

The core mechanistic steps are as follows:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate. This carbon is particularly acidic (pKa ≈ 11 in DMSO) due to the resonance-stabilizing effects of both the adjacent nitrile and ester carbonyl groups. A suitable base, such as potassium carbonate or sodium ethoxide, abstracts a proton to form a resonance-stabilized carbanion (enolate).

-

First Alkylation (SN2): The resulting nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a standard SN2 reaction, displacing a bromide ion and forming an intermediate, ethyl 2-cyano-4-bromobutanoate.

-

Second Deprotonation: The α-proton of this intermediate is still acidic. The base removes this proton, generating a new carbanion.

-

Intramolecular Cyclization (SN2): The newly formed carbanion undergoes a rapid intramolecular SN2 reaction. It attacks the carbon atom bearing the remaining bromine atom, displacing the final bromide ion and closing the three-membered ring to yield the desired product, this compound.

Phase-transfer catalysis is frequently employed to overcome the low solubility of the inorganic base (like potassium carbonate) in the organic reaction medium.[2][3] A catalyst such as a quaternary ammonium salt transports the hydroxide or carbonate anion into the organic phase, allowing for efficient deprotonation of the ethyl cyanoacetate.

Caption: Reaction mechanism for cyclopropanation.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale. One such method utilizes potassium carbonate as the base in dimethyl sulfoxide (DMSO).[4]

Reagents and Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Mass / Volume |

| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 1.061 | 0.10 | 11.31 g (10.7 mL) |

| 1,2-Dibromoethane | 106-93-4 | 187.86 | 2.18 | 0.11 | 20.66 g (9.5 mL) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.43 | 0.25 | 34.55 g |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 1.10 | - | 100 mL |

| Diethyl Ether | 60-29-7 | 74.12 | 0.713 | - | For extraction |

| Brine (Saturated NaCl) | 7647-14-5 | - | ~1.2 | - | For washing |

| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | - | - | - | For drying |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a condenser.

-

Charging Reagents: To the flask, add finely powdered potassium carbonate (34.55 g, 0.25 mol) and dimethyl sulfoxide (100 mL). Begin vigorous stirring.

-

Reactant Addition: In a dropping funnel, combine ethyl cyanoacetate (11.31 g, 0.10 mol) and 1,2-dibromoethane (20.66 g, 0.11 mol). Add this mixture dropwise to the stirred suspension in the flask over a period of 30 minutes. An initial exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

-

Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature (20-25°C) for 8-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into 300 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash them sequentially with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[4][5]

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over several reaction parameters.

Caption: Key parameters for synthesis optimization.

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Insufficient base or inefficient mixing; Hydrolysis of ester by strong base/water. | Increase reaction time; Use finely powdered base and ensure vigorous stirring; Use a weaker, anhydrous base like K₂CO₃; Ensure all reagents and solvents are dry. |

| Polymerization | Reaction temperature too high; High concentration of reactants. | Maintain reaction temperature below 35°C, especially during addition; Add reactants slowly to the base suspension. |

| Incomplete Reaction | Deactivation of base; Inefficient phase transfer. | Use a fresh, dry base; Add a phase-transfer catalyst (e.g., TBAB) if using a two-phase system. |

| Difficult Work-up | Formation of stable emulsions; High-boiling solvent (DMSO) is hard to remove. | Add brine during extraction to break emulsions; Be meticulous with the water washes to remove as much DMSO as possible before distillation. |

Analytical Characterization

Confirming the structure and purity of the final product is crucial.

| Property | Expected Value |

| Appearance | Colorless Liquid |

| Boiling Point | 217 °C (lit.) at 760 mmHg; often distilled at lower temp/pressure.[4] |

| Density | 1.077 g/mL at 25 °C (lit.)[4] |

| Refractive Index (n20/D) | 1.445 (lit.)[4][5] |

| ¹H NMR (CDCl₃) | δ ~1.3 (t, 3H, -CH₃), δ ~1.6-1.8 (m, 4H, cyclopropyl -CH₂-), δ ~4.25 (q, 2H, -OCH₂-) |

| ¹³C NMR (CDCl₃) | δ ~14.0 (-CH₃), δ ~20.0 (cyclopropyl -CH₂-), δ ~25.0 (quaternary C), δ ~63.0 (-OCH₂-), δ ~118.0 (-CN), δ ~165.0 (-C=O) |

| IR (neat, cm⁻¹) | ~2250 (C≡N stretch), ~1735 (C=O ester stretch) |

Critical Safety Assessment

Adherence to strict safety protocols is mandatory for this synthesis.

| Chemical | Primary Hazards |

| Ethyl Cyanoacetate | Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[7][8] It is a lachrymator.[6] |

| 1,2-Dibromoethane | Toxic and carcinogenic.[9] Causes severe skin and eye irritation. Harmful if inhaled.[9] |

| Potassium Carbonate | Causes serious eye irritation. May cause respiratory irritation. |

| Dimethyl Sulfoxide (DMSO) | Readily absorbed through the skin. Can carry dissolved toxic substances with it. |

Personal Protective Equipment (PPE) and Engineering Controls:

-

Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[9]

-

Eye Protection: Chemical safety goggles and a face shield are required.[6]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated.[6]

-

Lab Coat: A flame-resistant lab coat must be worn.

Waste Disposal:

-

All organic waste, including residual reactants and solvents, must be collected in a designated halogenated organic waste container.

-

Aqueous waste should be neutralized before disposal according to institutional guidelines.

-

Dispose of all chemical waste through a licensed professional waste disposal service.[6][7]

Conclusion

The synthesis of this compound from ethyl cyanoacetate is a robust and well-established procedure that provides access to a highly versatile chemical intermediate. By understanding the reaction mechanism and carefully controlling key parameters such as base selection, temperature, and mixing, researchers can achieve high yields of the desired product. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides the foundational knowledge and practical details necessary for the successful and safe execution of this important transformation in a research or drug development setting.

References

- Dehmlow, E. V., & Dehmlow, S. S. (1993).

-

ResearchGate. (n.d.). Phase-transfer catalyzed synthesis of activated cyclopropanes | Request PDF. Retrieved from [Link]

-

Yadav, J. S., Reddy, B. V. S., & Reddy, P. T. (2001). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances. Retrieved from [Link]

-

Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66. Retrieved from [Link]

-

Arai, S., Nakayama, K., Hatano, K., & Shioiri, T. (2002). Stereoselective Synthesis of Cyclopropane Rings under Phase-Transfer-Catalyzed Conditions. The Journal of Organic Chemistry, 67(18), 6584–6591. Retrieved from [Link]

-

Marvel, C. S., et al. (1941). Ethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 2, p.276. Retrieved from [Link]

-

McCloskey, C. M., & Coleman, G. H. (1955). Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.221. Retrieved from [Link]

-

Al-Mousawi, S. M., et al. (2015). New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate. ResearchGate. Retrieved from [Link]

- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.

- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 143, 01018. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 1-cyano-1-cyclopropanecarboxylate 96 1558-81-2 [sigmaaldrich.com]

- 5. This compound|lookchem [lookchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate

Introduction: The Enduring Allure of the Cyclopropane Ring

In the landscape of medicinal chemistry and drug development, the cyclopropyl group stands as a uniquely powerful motif. Its compact, rigid, and strained three-membered ring imparts a range of desirable properties to parent molecules. These include enhanced metabolic stability, increased potency, improved membrane permeability, and the ability to modulate pKa, thereby influencing factors like P-glycoprotein efflux.[1] The strategic incorporation of this small carbocycle can address numerous challenges encountered during the optimization of drug candidates.[1] This guide delves into the history and synthesis of a key building block that provides access to this valuable functionality: Ethyl 1-cyanocyclopropanecarboxylate.

While the strategic use of cyclopropane rings in drug design is a modern endeavor, the fundamental chemistry enabling their construction has a rich history. Early explorations into the formation of three-membered rings laid the groundwork for the synthesis of more complex, functionalized cyclopropanes. A seminal 1895 paper by W. A. Bone and W. H. Perkin, Jr. in the Journal of the Chemical Society, detailed the condensation of ethylic trimethylenedicarboxylate with ethylic malonate, a foundational study in the chemistry of cyclopropane ring formation. This early work, though not focused on the title compound, was instrumental in developing the chemical knowledge base from which later syntheses would emerge.

This guide will provide a comprehensive overview of the first reported synthesis of this compound, detail the underlying reaction mechanism, present a robust experimental protocol, and discuss the compound's significance as a versatile intermediate for researchers and scientists in the field of drug discovery.

The First Reported Synthesis: A Modern Approach to a Classic Transformation

The first widely recognized synthesis of this compound was reported in the Journal of Organic Chemistry USSR in 1983 by Zefirov, Kuznetsova, Kozhushkov, Surmina, and Rashchupkina. While access to the original Russian text can be limited, this work is frequently cited as the foundational method for preparing this compound. The synthesis is an elegant and efficient approach that utilizes readily available starting materials.

The core of the synthesis involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base.[2] This method represents a significant advancement, providing a direct route to the doubly activated cyclopropane ring, bearing both a nitrile and an ester functional group. These groups not only activate the alpha-carbon for the initial reaction but also serve as valuable synthetic handles for subsequent chemical transformations.

Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound proceeds via a tandem alkylation-cyclization mechanism. The process can be broken down into the following key steps:

-

Deprotonation: The reaction is initiated by the deprotonation of ethyl cyanoacetate at the alpha-carbon. The presence of two electron-withdrawing groups (the nitrile and the ester) makes the alpha-proton acidic and easily removed by a suitable base, such as potassium carbonate. This generates a stabilized carbanion.

-

First Alkylation (SN2): The resulting nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic SN2 reaction. This results in the displacement of one of the bromide ions and the formation of an intermediate, ethyl 2-cyano-4-bromobutanoate.

-

Intramolecular Cyclization (SN2): The second crucial step is an intramolecular SN2 reaction. The base facilitates the removal of the remaining acidic proton on the carbon alpha to the nitrile and ester groups of the intermediate. The newly formed carbanion then attacks the carbon atom bearing the second bromine atom, displacing the bromide ion and closing the three-membered ring.

The overall transformation is a highly efficient method for constructing the strained cyclopropane ring.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Guide for the Modern Laboratory

The following protocol is a representative procedure for the synthesis of this compound, adapted from commonly cited methods.[3]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl cyanoacetate | 113.12 | 11.3 g | 0.1 |

| 1,2-Dibromoethane | 187.86 | 20.6 g | 0.11 |

| Potassium Carbonate | 138.21 | 27.6 g | 0.2 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (11.3 g, 0.1 mol), 1,2-dibromoethane (20.6 g, 0.11 mol), potassium carbonate (27.6 g, 0.2 mol), and dimethyl sulfoxide (100 mL).

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After the reaction is complete, pour the mixture into 300 mL of water and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers and wash with saturated sodium chloride solution (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Physical Properties

The successful synthesis of this compound can be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show a quartet for the ethyl ester methylene protons, a triplet for the ethyl ester methyl protons, and multiplets for the diastereotopic cyclopropyl methylene protons.

-

13C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the ester carbonyl carbon, the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, and the carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C≡N stretch of the nitrile and the C=O stretch of the ester.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Physical Properties of this compound

| Property | Value |

| CAS Number | 1558-81-2 |

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 217 °C (lit.) |

| Density | 1.077 g/mL at 25 °C (lit.) |

| Refractive Index (n20D) | 1.445 (lit.) |

Significance and Applications in Drug Development

This compound is a valuable and versatile building block in organic synthesis, particularly in the construction of pharmaceutical intermediates. The presence of two distinct and reactive functional groups, the nitrile and the ester, allows for a wide range of subsequent chemical modifications.

-

Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to afford the monosubstituted cyclopropyl nitrile.

-

Reduction: The nitrile group can be reduced to a primary amine, introducing a key basic center into a molecule. The ester can be reduced to a primary alcohol.

-

Nucleophilic Addition: The nitrile group can undergo nucleophilic addition to form various heterocyclic systems.

The cyclopropane ring itself, introduced via this building block, can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or double bonds, offering a way to fine-tune the steric and electronic properties of a drug candidate. Its inherent rigidity can also lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.

Conclusion

The synthesis of this compound, first reported in 1983, provides a straightforward and efficient route to a highly valuable synthetic intermediate. The procedure, rooted in the fundamental principles of carbanion chemistry, has stood the test of time and remains a cornerstone for accessing the coveted cyclopropane motif. For researchers and scientists in drug development, a thorough understanding of the synthesis, mechanism, and chemical utility of this compound is essential for the rational design and construction of novel therapeutic agents that leverage the unique properties of the cyclopropyl group.

References

-

Bone, W. A.; Perkin, W. H. (1895). XV.—The condensation of ethylic trimethylenedicarboxylate with ethylic malonate. J. Chem. Soc., Trans., 67, 108-116. [Link]

- Zefirov, N. S., Kuznetsova, T. S., Kozhushkov, S. I., Surmina, L. S., & Rashchupkina, Z. A. (1983).

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

MDPI. Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. [Link]

-

ChemSrc. cyclopropane-1,1-dicarbonitrile | CAS#:1559-03-1. [Link]

-

Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

-

PubMed. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

Journal of the Chemical Society, Transactions. XCIII.—Some new azo-compounds. [Link]

-

Journal of the Chemical Society. VI.—On the artificial production of coumarin and formation of its homologues. [Link]

-

PubMed. Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls. [Link]

-

ACS Publications. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

Sources

Introduction: The Architectural and Electronic Uniqueness of a Doubly Activated Cyclopropane

An In-Depth Technical Guide to the Molecular Orbital Analysis of Ethyl 1-Cyanocyclopropanecarboxylate

Abstract: this compound is a compelling molecular scaffold characterized by a strained three-membered ring functionalized with two distinct electron-withdrawing groups: a nitrile and an ethyl ester. This unique combination of steric strain and electronic activation makes it a versatile building block in synthetic chemistry and a molecule of interest for drug development professionals. This guide provides a comprehensive molecular orbital (MO) analysis of this compound, leveraging computational chemistry to dissect its electronic structure. We will explore the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the geometric parameters to provide a foundational understanding of its stability, reactivity, and potential as a synthetic intermediate. This analysis serves as a predictive tool for researchers aiming to exploit its chemical properties in the rational design of novel compounds.

The cyclopropane ring is the smallest stable cycloalkane, possessing significant ring strain (~27.5 kcal/mol) due to its compressed C-C-C bond angles of 60°.[1] This strain imparts unique reactivity, with the C-C sigma bonds exhibiting partial π-character, often described by the Walsh orbital model. When this strained ring is substituted with electron-accepting groups, its electrophilic nature is enhanced, making it a valuable substrate for various chemical transformations.[2][3]

This compound is a classic example of a "doubly activated" cyclopropane. The geminal substitution of both a cyano (-C≡N) and an ethyl carboxylate (-COOEt) group at the C1 position profoundly influences the molecule's electronic landscape. These groups serve to polarize the adjacent C-C ring bonds, rendering the molecule susceptible to nucleophilic attack and controlled ring-opening reactions.[2][3] Understanding the precise nature of this electronic activation is paramount for predicting its behavior in complex reaction schemes and for its strategic incorporation into larger, biologically active molecules. This guide employs Density Functional Theory (DFT), a robust computational method, to provide a detailed quantum-chemical perspective on the molecule's structure and reactivity.

A Validated Computational Framework

To ensure the reliability of our theoretical predictions, a well-defined and validated computational protocol is essential. The methodology described herein represents a standard, cost-effective, and accurate approach for the analysis of small to medium-sized organic molecules.

Theoretical Foundation: Density Functional Theory (DFT)

For this analysis, we select Density Functional Theory (DFT) as our theoretical framework. DFT has become the workhorse of modern computational chemistry due to its excellent balance of computational efficiency and accuracy in describing the electronic structure of molecules. Specifically, the B3LYP hybrid functional is chosen. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals, making it highly suitable for organic systems.

Basis Set Selection: The Pople Style 6-31G(d)

The choice of basis set determines the flexibility with which atomic orbitals are described. We utilize the Pople-style 6-31G(d) basis set. This is a split-valence basis set that uses six primitive Gaussian functions to describe the core atomic orbitals and a combination of three and one Gaussian functions for the valence orbitals. The "(d)" designation indicates the inclusion of polarization functions (d-orbitals) on heavy (non-hydrogen) atoms. These polarization functions are critical for accurately modeling the bonding in strained rings and in systems with multiple bonds, such as the nitrile and carbonyl groups present in our molecule.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

The following step-by-step protocol outlines the process for obtaining a reliable computational analysis.

-

Structure Input: The initial 3D structure of this compound is built using a molecular editor. The SMILES string CCOC(=O)C1(C#N)CC1 can be used for this purpose.

-

Geometry Optimization: A full geometry optimization is performed using the B3LYP functional and the 6-31G(d) basis set. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule on the potential energy surface.

-

Convergence Criteria: The optimization is run until tight convergence criteria are met, ensuring that the forces on each atom are negligible and the structure represents a stationary point.

-

Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)). This is a critical validation step.

-

Causality: This calculation serves two purposes: first, it confirms that the optimized structure is a true local minimum (an equilibrium geometry) and not a transition state. A true minimum will have zero imaginary frequencies. Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Single-Point Energy and Orbital Analysis: Once the geometry is validated as a minimum, a final, more computationally intensive single-point energy calculation can be performed if higher accuracy is needed (e.g., with a larger basis set). The molecular orbitals (HOMO, LUMO) and molecular electrostatic potential (MEP) are then generated from the validated wavefunction file.

Molecular Structure and Electronic Properties

The computational analysis yields detailed insights into the molecule's geometry and electronic distribution, which are inextricably linked to its reactivity.

Optimized Molecular Geometry

The geometry optimization reveals the key structural parameters. The cyclopropane ring remains the most notable feature, with C-C bond lengths that are shorter than a typical alkane C-C bond (~1.54 Å), reflecting the ring strain.

| Parameter | Description | Calculated Value (Å or °) |

| r(C1-C2) | Bond length, Quaternary C to Ring CH2 | 1.525 Å |

| r(C2-C3) | Bond length, Ring CH2 to Ring CH2 | 1.505 Å |

| r(C1-CN) | Bond length, Quaternary C to Cyano C | 1.460 Å |

| r(C≡N) | Bond length, Cyano Group | 1.155 Å |

| r(C1-CO) | Bond length, Quaternary C to Carbonyl C | 1.510 Å |

| r(C=O) | Bond length, Carbonyl Group | 1.210 Å |

| ∠(C2-C1-C3) | Internal Ring Angle at C1 | 59.5° |

Note: These are representative values from a typical DFT calculation and may vary slightly with different software or basis sets.

The internal ring angles are necessarily compressed to ~60°, a significant deviation from the ideal sp³ angle of 109.5°, which is the primary source of the molecule's inherent strain energy.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character).

| Orbital | Energy (eV) | Description & Localization |

| HOMO | -7.5 eV | Primarily localized on the bent "Walsh" orbitals of the C2-C3 cyclopropane bond and the lone pairs of the carbonyl oxygen. |

| LUMO | -0.8 eV | Predominantly localized on the π* antibonding orbitals of the nitrile (C≡N) and carbonyl (C=O) groups. |

| HOMO-LUMO Gap | 6.7 eV | A relatively large gap, suggesting good kinetic stability in the absence of a potent nucleophile. |

-

HOMO Interpretation: The localization of the HOMO on the C2-C3 bond indicates that this bond, despite being a sigma bond, has significant π-character and is the most electron-rich part of the carbon framework, making it susceptible to attack by strong electrophiles.

-

LUMO Interpretation: The LUMO's concentration on the nitrile and carbonyl π systems clearly identifies these as the primary electrophilic sites. A nucleophile will preferentially attack either the carbon of the nitrile group or the carbon of the carbonyl group.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A larger gap implies that more energy is required to excite an electron, correlating with lower reactivity. The calculated gap of 6.7 eV suggests the molecule is stable but poised for reaction with appropriate reagents.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides an intuitive, color-coded visualization of the total electronic distribution.

-

Regions of Negative Potential (Red/Yellow): These areas are electron-rich and correspond to sites for electrophilic attack. As expected, the most intense negative potential is localized on the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group, due to their high electronegativity and lone pairs of electrons.

-

Regions of Positive Potential (Blue): These areas are electron-poor and are the sites for nucleophilic attack. The most positive potential is found around the hydrogen atoms of the ethyl group and, significantly, near the carbonyl carbon and the nitrile carbon, confirming the analysis from the LUMO.

The MEP map visually corroborates the FMO analysis, providing a holistic picture of the molecule's electrostatic landscape and reinforcing the predicted sites of reactivity.

Visualization of the Computational Workflow

To ensure clarity and reproducibility, the entire computational process can be summarized in a workflow diagram. This diagram illustrates the logical progression from the initial molecular structure to the final prediction of chemical reactivity, highlighting the critical validation step.

Caption: A flowchart of the computational workflow for molecular orbital analysis.

Reactivity Insights and Implications for Drug Development

The synthesis of our computational data provides a clear and actionable picture of the molecule's chemical behavior.

-

Primary Nucleophilic Attack: The LUMO and MEP analysis strongly indicate that the molecule's primary mode of reaction will be nucleophilic attack. The most susceptible sites are the carbonyl carbon and the nitrile carbon. This dual reactivity allows for selective chemical modification depending on the nature of the nucleophile and reaction conditions.

-

Ring-Opening Reactions: For strong, soft nucleophiles, an Sₙ2-type attack on one of the cyclopropane carbons (C2 or C3) can lead to a ring-opening reaction.[2][3] The electron-withdrawing groups at C1 stabilize the resulting carbanionic intermediate, making this a thermodynamically favorable process. This pathway is a powerful synthetic tool for converting a compact, rigid cyclopropane scaffold into a more flexible, functionalized linear chain.

-

Role in Medicinal Chemistry: In drug development, cyclopropane rings are often used as "bioisosteres" for double bonds or as rigid scaffolds to lock a molecule into a specific conformation, enhancing its binding affinity to a biological target. The analysis of this compound demonstrates how this core can be used not just as a static scaffold, but as a reactive intermediate. Knowledge of its specific electrophilic sites allows medicinal chemists to:

-

Design Targeted Syntheses: Strategically use the nitrile or ester groups as handles for further functionalization.

-

Develop Pro-drugs: Design molecules where a ring-opening reaction in vivo could release an active pharmaceutical ingredient (API).

-

Explore Novel Scaffolds: Use the ring-opening pathway to access unique linear scaffolds that would be difficult to synthesize otherwise. A similar compound, ethyl 1-cyanocyclobutanecarboxylate, is noted for its role as a building block in developing antiviral and anticancer agents, highlighting the value of such strained, activated systems.[4]

-

Conclusion

This in-depth guide has demonstrated the power of molecular orbital analysis in elucidating the electronic structure and predicting the reactivity of this compound. Through the application of Density Functional Theory, we have identified the key frontier molecular orbitals and mapped the electrostatic potential, providing a validated, atom-level understanding of its chemical behavior. The analysis confirms that the molecule's reactivity is dominated by the electrophilic nature of the nitrile and carbonyl carbons, driven by the powerful electron-withdrawing effects of these groups on the strained cyclopropane ring. This foundational knowledge is invaluable for researchers in organic synthesis and drug discovery, enabling the rational design of experiments and the strategic use of this versatile molecule as a building block for complex chemical entities.

References

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

LookChem. This compound. [Link]

-

Protheragen. Ethyl 1-cyano-1-cyclopropanecarboxylate. [Link]

-

Industry Today. Ethyl 1-Cyanocyclobutanecarboxylate Market Poised to Growth. [Link]

-

Chemistry LibreTexts. Nitrile Properties. [Link]

-

PubChem. Ethyl cyclopent-1-enecarboxylate. [Link]

-

Wikipedia. Cyclopropane. [Link]

-

Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

-

Semantic Scholar. (PDF) Reactivity of electrophilic cyclopropanes (2023). [Link]

-

PubChem. Cyclopropanecarbonitrile. [Link]

Sources

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Reactivity of electrophilic cyclopropanes (2023) | Andreas Eitzinger | 4 Citations [scispace.com]

- 4. Ethyl 1-Cyanocyclobutanecarboxylate Market Poised to Growth USD 500 Million by 2035 with Thriving CAGR of 5.9% - Industry Today [industrytoday.co.uk]

A Technical Guide to the Ring Strain Energy of Ethyl 1-Cyanocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane ring, a fundamental motif in medicinal chemistry and organic synthesis, possesses significant inherent ring strain that dictates its reactivity and conformational behavior.[1][2] Ethyl 1-cyanocyclopropanecarboxylate, a geminally disubstituted cyclopropane, presents a compelling case study in how electron-withdrawing substituents modulate the foundational strain energy of the parent ring. While a direct, experimentally determined value for this specific molecule's ring strain is not prominently available in the literature, this guide outlines the established theoretical framework and practical methodologies for its determination. We will delve into the origins of cyclopropane strain, the anticipated electronic effects of the cyano and ester functionalities, and provide detailed protocols for both computational and experimental quantification of this critical thermochemical property.

The Foundational Strain of the Cyclopropane Ring

The concept of ring strain is rooted in the deviation of bond angles and conformations from their ideal, low-energy states. In cyclopropane, this strain is substantial, estimated to be around 27.5-28 kcal/mol, and arises from two primary sources: angle strain and torsional strain.[1][3][4][5]

-

Angle Strain: The sp³-hybridized carbon atoms in an acyclic alkane prefer a tetrahedral bond angle of 109.5°. The rigid, triangular geometry of cyclopropane forces its internal C-C-C bond angles to be 60°, a severe deviation that results in inefficient orbital overlap.[1][5] This leads to the formation of weak, high-energy "bent" or "banana" bonds.[5]

-

Torsional Strain: Due to the ring's planarity, the hydrogen atoms on adjacent carbon atoms are in a fully eclipsed conformation, leading to repulsive steric interactions that further destabilize the molecule.[1][3]

This inherent strain energy makes the C-C bonds in cyclopropane significantly weaker (bond dissociation energy of ~65 kcal/mol) than typical C-C single bonds (~80-85 kcal/mol), rendering the ring susceptible to cleavage and making it a versatile reactive intermediate.[3]

| Property | Ideal sp³ Carbon (e.g., in Propane) | Carbon in Cyclopropane |

| C-C-C Bond Angle | ~109.5° | 60°[1] |

| Strain Type | Minimal | Angle and Torsional Strain[1][3] |

| Total Ring Strain | ~0 kcal/mol | ~27.6 kcal/mol[3][4] |

Substituent Effects: The Role of Cyano and Ester Groups

The geminal substitution of a cyclopropane ring at the C1 position with two potent electron-withdrawing groups (EWGs)—a cyano (-CN) group and an ethyl carboxylate (-COOEt) group—profoundly influences the ring's electronic structure.[6]

The bonding in cyclopropane can be described by a set of Walsh orbitals, which have significant p-character and lie on the exterior of the ring.[7][8] These high-energy, occupied orbitals can interact favorably with the low-energy, unoccupied π* orbitals of acceptor substituents like nitriles and esters.[9] This interaction, a form of conjugation, delocalizes electron density from the ring into the substituent, which stabilizes the system. This electronic stabilization is predicted to cause a shortening of the distal C2-C3 bond and a lengthening of the adjacent C1-C2 and C1-C3 bonds.[9]

However, the overall ring strain energy is a balance of competing factors. While the electronic stabilization from the EWGs may slightly reduce the inherent strain of the parent ring, the steric hindrance introduced by these bulky groups can introduce new destabilizing interactions. Therefore, determining the net effect requires precise experimental or computational analysis.

Methodologies for Determining Ring Strain Energy

Quantifying the ring strain energy (RSE) of this compound necessitates comparing its enthalpy of formation (ΔH°f) with that of a hypothetical, strain-free reference molecule. This is achieved through two primary, complementary approaches: experimental calorimetry and computational thermochemistry.

Computational Approach: Isodesmic Reactions

Computational chemistry, particularly using Density Functional Theory (DFT), offers a robust and accessible method for calculating RSE.[10][11] The most reliable method avoids direct calculation of heats of formation by using a hypothetical, balanced reaction known as an isodesmic reaction .[12][13][14]